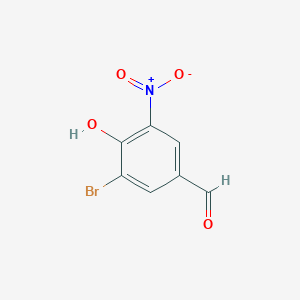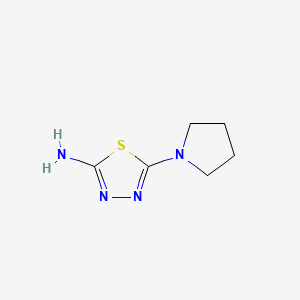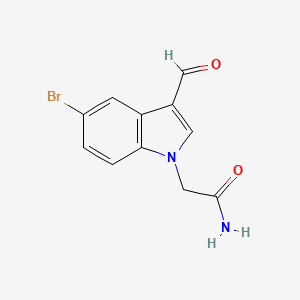
2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to 2-(5-Bromo-3-formyl-1H-indol-1-yl)acetamide, typically involves condensation reactions, where key steps might include reactions between indole carbaldehyde oxime and chloroacetamide derivatives. These processes often require precise conditions to ensure the formation of the desired product, with variations in the synthetic route allowing for the introduction of different substituents onto the indole core (Gopi & Dhanaraju, 2020).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by their indole core, which can be modified with various substituents influencing the compound's properties and reactivity. The crystal structure and hydrogen bonding patterns play a crucial role in determining the stability and reactivity of these compounds. For instance, the orientation of the acetamide group in similar structures arises from intramolecular hydrogen bonding, which is crucial for the compound's stability (Helliwell et al., 2011).
Chemical Reactions and Properties
Indole derivatives undergo various chemical reactions, including bromination, nitration, and cyclization, which are fundamental for synthesizing complex organic molecules. These reactions are influenced by the compound's structure, particularly the electron-rich indole moiety, which undergoes electrophilic substitution reactions (Hino et al., 1990).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Novel Compounds : Research has shown the synthesis of new indole and pyrrole alkaloids from endophytic fungi, highlighting the potential for discovering novel compounds with diverse structures and potential applications (Li et al., 2008).
Molecular Docking and Design : Studies have focused on the design and synthesis of indole acetamide derivatives, employing molecular docking to predict their interaction with biological targets, suggesting applications in drug design (Al-Ostoot et al., 2020).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : Several studies have synthesized indole derivatives and evaluated their antimicrobial properties. For example, compounds with indole-acetamide structure showed promising antibacterial activity against various strains (Naraboli & Biradar, 2017).
Antioxidant Properties : Research into indole-acetamide derivatives has also revealed considerable antioxidant activity, suggesting their potential use as antioxidant agents (Gopi & Dhanaraju, 2020).
Chemical Reactivity and Applications
Cascade Reactions : Studies have demonstrated the efficient cyclization of beta-ketonitriles into indol-2-yl acetamides, showcasing the potential of these compounds in synthetic organic chemistry (Aksenov et al., 2020).
Bioorganic Synthesis : The synthesis and characterization of biologically active indole derivatives with acetamide structures have been a focus of research, indicating their significance in bioorganic chemistry and pharmaceutical applications (Knaack et al., 2001).
Eigenschaften
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-1-2-10-9(3-8)7(6-15)4-14(10)5-11(13)16/h1-4,6H,5H2,(H2,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOXJCPBJYZPIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2CC(=O)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355521 |
Source


|
| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |
CAS RN |
510716-35-5 |
Source


|
| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

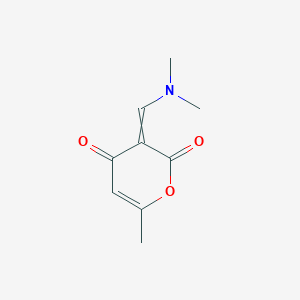
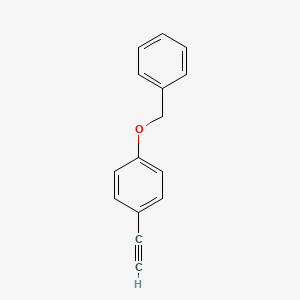
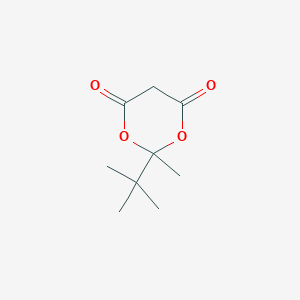



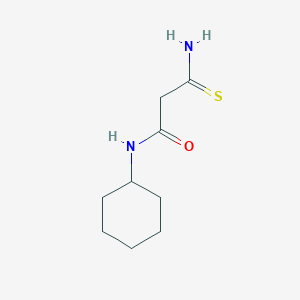
![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)

